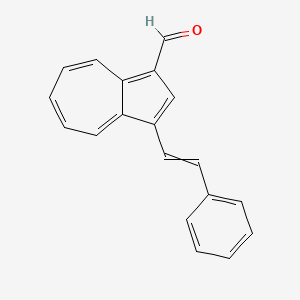

3-(2-Phenylethenyl)azulene-1-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

652142-17-1 |

|---|---|

Molecular Formula |

C19H14O |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

3-(2-phenylethenyl)azulene-1-carbaldehyde |

InChI |

InChI=1S/C19H14O/c20-14-17-13-16(12-11-15-7-3-1-4-8-15)18-9-5-2-6-10-19(17)18/h1-14H |

InChI Key |

PRMQWDURXZRENS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=C3C2=CC=CC=C3)C=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 2 Phenylethenyl Azulene 1 Carbaldehyde Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-(2-phenylethenyl)azulene-1-carbaldehyde in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is required to assign all proton and carbon signals and to confirm the connectivity and regiochemistry of the substituents on the azulene (B44059) ring.

The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals for the aldehyde, vinylic, and aromatic protons. The electron-donating nature of the azulenyl group and the electron-withdrawing character of the aldehyde group significantly influence the chemical shifts.

Aldehyde Proton: A singlet corresponding to the carbaldehyde proton (-CHO) is anticipated in the far downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant deshielding is characteristic of aldehydes attached to conjugated aromatic systems.

Vinylic Protons: The two protons of the ethenyl bridge (-CH=CH-) are expected to appear as doublets, assuming a trans configuration, which is sterically favored. The coupling constant (J-value) between these protons would be large, typically in the range of 12–18 Hz, confirming the trans geometry. researchgate.net The proton attached to the carbon adjacent to the azulene ring would likely appear at a slightly different chemical shift than the proton adjacent to the phenyl ring due to the different electronic environments.

Azulene Ring Protons: The protons on the azulene skeleton will appear in the aromatic region. Protons on the five-membered ring (H-2) and the seven-membered ring (H-4, H-5, H-6, H-7, H-8) have characteristic chemical shifts. For the parent azulene, these signals occur between δ 7.0 and 8.5 ppm. In this derivative, the substituents at C-1 and C-3 will cause further shifts, with H-2 and H-4 being particularly affected and readily identifiable.

Phenyl Ring Protons: The five protons of the terminal phenyl group are expected to produce signals in the typical aromatic region of δ 7.2–7.8 ppm. The exact splitting pattern would depend on the electronic interplay with the rest of the conjugated system.

Table 1: Expected ¹H NMR Chemical Shift Ranges for 3-(2-Phenylethenyl)azulene-1-carbaldehyde

| Proton Type | Expected δ (ppm) | Expected Multiplicity | Expected J (Hz) |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A |

| Azulene H-2 | ~8.0 - 8.5 | Singlet (s) | N/A |

| Azulene (7-membered ring) | 7.0 - 8.5 | Doublets (d), Triplets (t) | ~9-10 |

| Vinylic (-CH=CH-) | 7.0 - 8.0 | Doublets (d) | ~12-18 |

| Phenyl (C₆H₅) | 7.2 - 7.8 | Multiplet (m) | ~7-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum should display signals for all unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Carbonyl Carbon: The carbon of the aldehyde group (C=O) is the most deshielded, expected to resonate at δ 190–195 ppm.

Azulene Ring Carbons: The ten carbons of the azulene core typically appear between δ 115 and 150 ppm. The substituted carbons, C-1 and C-3, would be identifiable, as would the bridgehead carbons (C-3a and C-8a).

Vinylic and Phenyl Carbons: The carbons of the ethenyl bridge and the phenyl ring will resonate in the δ 120–140 ppm range, overlapping with some of the azulene signals.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 3-(2-Phenylethenyl)azulene-1-carbaldehyde

| Carbon Type | Expected δ (ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Azulene C-1, C-3 | 135 - 150 |

| Azulene (other) | 115 - 145 |

| Vinylic (-CH=CH-) | 120 - 140 |

| Phenyl (C₆H₅) | 125 - 140 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Regioselectivity

To definitively assign the complex ¹H and ¹³C spectra, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. It would confirm the connectivity between the two vinylic protons and establish the relationships between adjacent protons on the seven-membered azulene ring and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals for all protonated carbons.

Electronic Absorption and Emission Spectroscopy

The extended π-electron system of 3-(2-phenylethenyl)azulene-1-carbaldehyde, arising from the fusion of the azulene, ethenyl, and phenyl chromophores, results in distinctive electronic spectroscopic properties.

The UV-Vis spectrum of azulene derivatives is unique among aromatic hydrocarbons. Unlike its isomer naphthalene (B1677914), which is colorless, azulene is intensely blue. This is due to a low-energy electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

S₀→S₁ Transition: A characteristic weak absorption band is expected in the visible region of the spectrum, likely between 550 and 650 nm. This band is responsible for the compound's color. mdpi.com

S₀→S₂ Transition: A much more intense absorption band is anticipated in the near-UV region, estimated to be around 350–400 nm. mdpi.com

Other Transitions: Additional strong absorptions corresponding to higher energy transitions are expected in the UV region, below 300 nm. mdpi.com

The presence of the conjugated styryl and carbaldehyde substituents is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted azulene, as they extend the π-conjugated system of the molecule. mdpi.com

The emission properties of azulene derivatives are highly unusual and represent a classic exception to Kasha's rule, which states that fluorescence typically occurs from the lowest excited singlet state (S₁).

Fluorescence: Azulenes and their derivatives are known to exhibit anomalous S₂→S₀ fluorescence. Following excitation to the S₂ state (or higher), the molecule emits a photon directly from the S₂ state rather than undergoing internal conversion to the S₁ state first. This results in fluorescence at a significantly higher energy (shorter wavelength) than would be predicted from the S₁ absorption band. The emission for 3-(2-phenylethenyl)azulene-1-carbaldehyde would be expected in the violet or near-UV region.

Phosphorescence: Phosphorescence (emission from a triplet state) is generally not observed or is very weak for azulene derivatives in fluid solution at room temperature. The unique photophysics, including the large energy gap between the S₁ and T₁ states and efficient non-radiative decay pathways, make phosphorescence an unfavorable process.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of excited electronic states in molecules, measuring the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides information on the lifetimes of excited states and the rates of various de-excitation processes, such as internal conversion and intersystem crossing.

The introduction of a styryl group can influence the photophysical properties, including the fluorescence quantum yields and lifetimes. nih.gov For instance, studies on various styryl-based push-pull dyes show that their photophysical properties are sensitive to solvent polarity. nih.gov The fluorescence lifetimes of related fluorophores, which can serve as a reference, have been extensively studied and documented. nih.gov For example, the fluorescence lifetimes for a range of compounds in different solvents span from picoseconds to nanoseconds. nih.gov

The dynamics of these processes are complex and can be influenced by factors such as the energy gap between the S₂ and S₁ states and vibronic coupling. acs.org In bridged azulene-aryl compounds, intramolecular energy flow from the excited azulene moiety through aliphatic chains has been observed to occur on a picosecond timescale. acs.org

Table 1: Representative Fluorescence Lifetime Data for Standard Fluorophores

| Fluorophore | Solvent | Lifetime (ns) |

| Anthracene | Cyclohexane | 4.94 |

| 9,10-Diphenylanthracene | Cyclohexane | 6.27 |

| Coumarin 153 | Methanol | 2.05 |

| Rhodamine B | Water | 1.68 |

| This table presents data for standard fluorophores to provide a context for typical fluorescence lifetimes. Data sourced from a comprehensive study on fluorescence lifetime standards. nih.gov |

Vibrational Spectroscopy for Molecular Structure and Bonding (e.g., Infrared, Raman)

No specific IR or Raman spectra for 3-(2-phenylethenyl)azulene-1-carbaldehyde have been published. However, the expected vibrational modes can be inferred from the spectra of its constituent parts: the azulene core, the phenylethenyl bridge, and the carbaldehyde group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the aldehyde group (typically around 1670-1700 cm⁻¹), C=C stretching vibrations from the aromatic rings and the vinyl group (in the 1450-1650 cm⁻¹ region), and C-H stretching and bending modes. The unique structure of the azulene ring system gives rise to a complex pattern of skeletal vibrations. cnr.itnih.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. spectroscopyonline.com The C=C stretching modes of the azulene and phenyl rings, as well as the ethenyl bridge, are expected to be strong in the Raman spectrum. The differentiation of polymorphs in the solid state is a key application of Raman spectroscopy, as different crystal packing arrangements lead to distinct lattice vibrational modes in the low-frequency region. spectroscopyonline.comnih.gov

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups Relevant to 3-(2-Phenylethenyl)azulene-1-carbaldehyde

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1670 - 1700 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Alkene (C=C) | Stretch | 1620 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C-H | Stretch | 2700 - 2850 (often two bands) |

| This table is a generalized representation of characteristic IR frequencies and is not experimental data for the target compound. |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the material's properties.

While a crystal structure for 3-(2-phenylethenyl)azulene-1-carbaldehyde has not been reported, the Crystallography Open Database contains entries for azulene itself. nih.gov Furthermore, crystal structures of various substituted azulene derivatives have been determined, revealing how different functional groups influence the molecular packing and geometry. mdpi.comresearchgate.net For instance, the synthesis and X-ray crystal structure analysis of other complex heterocyclic systems, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, demonstrate the power of this technique in elucidating complex molecular architectures. mdpi.com The crystal structure of a related (azulen-1-yl)thiophene-2-carbaldehyde has also been reported, providing insight into the conformation of an azulene ring substituted with a carbaldehyde-bearing heterocyclic group. researchgate.net

A hypothetical crystal structure of 3-(2-phenylethenyl)azulene-1-carbaldehyde would be expected to reveal the planarity of the azulene and phenyl rings, the conformation of the ethenyl bridge, and the orientation of the carbaldehyde group. Intermolecular interactions, such as π-π stacking and C-H···O hydrogen bonds, would likely play a significant role in the crystal packing.

Table 3: Representative Crystallographic Data for Azulene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 7.89 |

| b (Å) | 5.99 |

| c (Å) | 7.84 |

| β (°) | 101.5 |

| Z | 2 |

| This data is for the parent compound, azulene, and serves as a reference for the core azulene structure. Data sourced from the Crystallography Open Database. nih.gov |

Electronic and Photophysical Properties of 3 2 Phenylethenyl Azulene 1 Carbaldehyde Chromophores

Ground State Electronic Structure and Dipole Moment Analysis

The ground state electronic structure of 3-(2-Phenylethenyl)azulene-1-carbaldehyde is fundamentally influenced by the inherent nature of its azulene (B44059) core. Azulene, an isomer of naphthalene (B1677914), is a non-alternant aromatic hydrocarbon composed of a fused electron-rich five-membered ring (cyclopentadienyl anion character) and an electron-poor seven-membered ring (tropylium cation character). This charge separation results in a significant intrinsic dipole moment for the parent azulene molecule, reported to be approximately 1.08 D. researchgate.net

In 3-(2-Phenylethenyl)azulene-1-carbaldehyde, the substitution pattern creates a pronounced donor-acceptor system. The electron-withdrawing carbaldehyde (-CHO) group at the 1-position, a site with high electron density in the ground state, further enhances the acceptor character of the azulene nucleus. Conversely, the phenylethenyl (styryl) group at the 3-position acts as an electron-donating moiety, pushing electron density into the azulene ring system.

Excited State Dynamics and Relaxation Mechanisms

The excited state dynamics of azulene derivatives are famously anomalous. Unlike most organic molecules, which fluoresce from their lowest excited singlet state (S₁) in accordance with Kasha's rule, azulene and many of its derivatives exhibit fluorescence from the second excited singlet state (S₂). researchgate.net This anti-Kasha fluorescence is attributed to a large energy gap between the S₂ and S₁ states (typically >10,000 cm⁻¹), which slows down the rate of internal conversion (S₂ → S₁), allowing radiative decay from S₂ to compete effectively. researchgate.net

For 3-(2-Phenylethenyl)azulene-1-carbaldehyde, photoexcitation populates higher-lying excited states. The primary non-radiative decay pathway from the S₂ state is internal conversion to the S₁ state. The rate of this process is exponentially dependent on the energy gap between these two states; a smaller gap facilitates faster internal conversion, thus quenching the S₂ fluorescence. nii.ac.jp

Intramolecular Charge Transfer (ICT) Characteristics

The donor-acceptor architecture of 3-(2-Phenylethenyl)azulene-1-carbaldehyde makes it a prime candidate for exhibiting strong intramolecular charge transfer (ICT) upon photoexcitation. The phenylethenyl group serves as the electron donor (D) and the azulene-1-carbaldehyde (B2927733) moiety functions as the electron acceptor (A), forming a D-π-A system.

Upon absorption of a photon, an electron is promoted from the ground state to an excited state, which is often a locally excited (LE) state. Subsequently, a rapid transfer of electron density occurs from the donor to the acceptor, forming a charge-separated ICT state (D⁺-π-A⁻). beilstein-journals.orgnih.gov This charge transfer significantly increases the dipole moment of the molecule in the excited state compared to the ground state.

A key indicator of ICT is solvatochromism—the change in the color of a substance when it is dissolved in different solvents. nih.govrsc.orgrsc.org In polar solvents, the highly polar ICT state is stabilized more than the less polar ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. beilstein-journals.orgnih.gov The absorption spectrum may show either a red-shift or a blue-shift (hypsochromic shift) depending on the relative polarity of the ground and Franck-Condon excited states. The significant Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) observed for many donor-acceptor chromophores in polar solvents is a hallmark of a substantial geometry change and charge redistribution in the excited state, consistent with ICT. nih.gov

Quantum Yields and Excited-State Lifetimes

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.netyoutube.comyoutube.com For azulenic compounds, this property is complex. Neutral azulene derivatives often exhibit very weak fluorescence with low quantum yields. mdpi.com The efficiency of emission is highly dependent on the competition between the radiative decay from the S₂ state and non-radiative decay pathways, primarily S₂ → S₁ internal conversion. nii.ac.jp

In donor-acceptor systems like 3-(2-Phenylethenyl)azulene-1-carbaldehyde, the formation of the TICT state in polar solvents typically opens up an efficient non-radiative decay channel, which leads to a decrease in the fluorescence quantum yield. beilstein-journals.org Therefore, it is expected that the quantum yield of this compound would be highly solvent-dependent, likely decreasing as solvent polarity increases.

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. youtube.com It is inversely proportional to the sum of the rate constants for all de-excitation processes (radiative and non-radiative). Because polar solvents can stabilize the ICT state and promote non-radiative decay, the excited-state lifetime is also expected to shorten in more polar environments.

While specific data for 3-(2-Phenylethenyl)azulene-1-carbaldehyde is not available in the reviewed literature, the following table presents data for a related donor-acceptor triphenylene (B110318) compound, illustrating the typical effect of solvent polarity on quantum yield and lifetime.

| Solvent | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |

|---|---|---|

| Cyclohexane | 2898 | 0.89 |

| Dioxane | 4513 | 0.85 |

| Ethyl Acetate (B1210297) | 5906 | 0.43 |

| Acetonitrile | 7385 | 0.02 |

| DMSO | 7828 | 0.03 |

Electrochemical Properties and Redox Behavior

The redox behavior of 3-(2-Phenylethenyl)azulene-1-carbaldehyde can be investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). mdpi.comnih.gov These methods provide information on the oxidation and reduction potentials of a molecule, which are crucial for understanding its electron donor and acceptor capabilities.

In a cyclic voltammetry experiment, the potential applied to a solution of the compound is swept linearly to more positive values (oxidation) and then back to more negative values (reduction). The resulting current is plotted against the applied potential, generating a cyclic voltammogram. The plot reveals the potentials at which the compound is oxidized (loses electrons) and reduced (gains electrons).

For 3-(2-Phenylethenyl)azulene-1-carbaldehyde, the electron-donating phenylethenyl group and the electron-rich five-membered ring of the azulene core would be susceptible to oxidation at a certain positive potential (Epa, anodic peak potential). The electron-accepting carbaldehyde group and the electron-deficient seven-membered ring would undergo reduction at a specific negative potential (Epc, cathodic peak potential). Azulene-based donor-acceptor systems are known to exhibit multi-step and often reversible or quasi-reversible redox processes. nii.ac.jpnih.gov

The half-wave potential (E½), calculated as the average of the anodic and cathodic peak potentials (E½ = (Epa + Epc)/2) for a reversible redox couple, is a measure of the thermodynamic ease of oxidizing or reducing a compound. A lower (less positive) oxidation potential indicates a stronger electron donor, as it is easier to remove an electron. A higher (less negative) reduction potential indicates a stronger electron acceptor, as it more readily accepts an electron.

The HOMO and LUMO energy levels of a molecule can be estimated from its redox potentials. The first oxidation potential is related to the HOMO energy, while the first reduction potential is related to the LUMO energy. Therefore, by measuring the half-wave potentials, one can quantify the electron donor/acceptor strength and estimate the electrochemical band gap of the molecule.

The following table shows representative redox potential data for donor-acceptor systems based on a naphthalene diimide (NDI) core, illustrating how electrochemical data is presented.

| Compound | E½ (Oxidation) | E½ (Reduction 1) | E½ (Reduction 2) |

|---|---|---|---|

| NDI-Phenothiazine Dyad | 0.33 | -1.06 | -1.48 |

| NDI-Phenoxazine Dyad | 0.36 | -1.04 | -1.48 |

Relationship Between Molecular Structure and Optoelectronic Properties

The optoelectronic properties of azulene-based chromophores, such as 3-(2-phenylethenyl)azulene-1-carbaldehyde, are intrinsically linked to their unique molecular structure. The azulene nucleus, an isomer of naphthalene, is a non-alternant aromatic hydrocarbon composed of a fused five-membered and seven-membered ring. researchgate.net This structure results in a significant dipole moment (approximately 1.08 D for the parent azulene) and a low HOMO-LUMO energy gap, which is responsible for its characteristic blue color. rsc.orgmdpi.com The electronic and photophysical behavior of its derivatives can be finely tuned by the nature and position of substituents on the azulene core. rsc.orgmdpi.com

The substitution pattern on the azulene ring dramatically influences the solid-state, electronic, and optical properties of the resulting chromophores. Due to resonance delocalization, the 1-, 3-, 5-, and 7-positions of the azulene ring are electron-rich and susceptible to electrophilic attack, while the 2-, 4-, 6-, and 8-positions are electron-poor. mdpi.com This inherent electronic distribution is fundamental to understanding the structure-property relationships in its derivatives.

In the case of 3-(2-phenylethenyl)azulene-1-carbaldehyde, the molecule possesses an electron-withdrawing carbaldehyde group (-CHO) at the electron-rich 1-position and a π-conjugated phenylethenyl (styryl) group at the electron-rich 3-position. The attachment of an electron-withdrawing group at the 1- or 3-position is known to lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) without significantly altering the Highest Occupied Molecular Orbital (HOMO). mdpi.com This effect typically leads to a reduction in the HOMO-LUMO energy gap, resulting in a red-shifted absorption spectrum. mdpi.com

The phenylethenyl group at the 3-position extends the π-conjugated system of the azulene core. This extension of conjugation generally leads to a further decrease in the energy gap between the HOMO and LUMO, contributing to a bathochromic (red) shift in the absorption maxima. The interplay between the electron-withdrawing nature of the carbaldehyde group and the extended π-system of the phenylethenyl substituent on the polarizable azulene framework results in a push-pull type electronic structure. Such donor-π-acceptor (D-π-A) characteristics are sought after in the design of materials for nonlinear optics and other optoelectronic applications.

The table below summarizes the general effects of different types of substituents on the optoelectronic properties of the azulene core, which helps in contextualizing the expected behavior of 3-(2-phenylethenyl)azulene-1-carbaldehyde.

| Substituent Type | Position on Azulene Ring | Effect on HOMO Energy Level | Effect on LUMO Energy Level | Effect on HOMO-LUMO Gap | Resulting Shift in Absorption |

| Electron-Donating | 1, 3, 5, or 7 | Raise | Minimal Change | Decrease | Red Shift (Bathochromic) |

| Electron-Withdrawing | 1, 3, 5, or 7 | Minimal Change | Lower | Decrease | Red Shift (Bathochromic) |

| Electron-Donating | 2, 4, 6, or 8 | Minimal Change | Raise | Increase | Blue Shift (Hypsochromic) |

| Electron-Withdrawing | 2, 4, 6, or 8 | Lower | Minimal Change | Increase | Blue Shift (Hypsochromic) |

| Extended π-Conjugation | Any | Raise | Lower | Significant Decrease | Strong Red Shift (Bathochromic) |

This table presents generalized trends based on established principles in azulene chemistry. mdpi.com

Theoretical and Computational Chemistry of 3 2 Phenylethenyl Azulene 1 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone for the computational study of molecules like 3-(2-phenylethenyl)azulene-1-carbaldehyde. It offers a balance between computational cost and accuracy for determining the molecular geometry and electronic properties.

Optimization of Molecular Conformations

The initial step in the computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). This is achieved by employing a functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311+G(d,p). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. For 3-(2-phenylethenyl)azulene-1-carbaldehyde, key structural parameters of interest include the planarity of the azulene (B44059) and phenyl rings, the orientation of the vinyl bridge, and the conformation of the carbaldehyde group.

Table 1: Illustrative Optimized Geometrical Parameters for an Azulene Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C (vinyl) | 1.35 | - | - |

| C-C (azulene-vinyl) | 1.45 | - | - |

| C-C (phenyl-vinyl) | 1.46 | - | - |

| C=O (carbaldehyde) | 1.22 | - | - |

| Azulene-Vinyl-Phenyl | - | - | ~180 (trans) |

Note: The data in this table is illustrative and represents typical values for similar conjugated systems. Actual values for 3-(2-phenylethenyl)azulene-1-carbaldehyde would be obtained from specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. For conjugated systems like 3-(2-phenylethenyl)azulene-1-carbaldehyde, the HOMO is typically a π-orbital delocalized across the molecule, and the LUMO is a π*-antibonding orbital. A smaller HOMO-LUMO gap is indicative of higher reactivity and is often associated with molecules that absorb light at longer wavelengths.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.0 |

Note: These energy values are hypothetical and serve to illustrate the concept. The choice of DFT functional can significantly influence the calculated orbital energies.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Excited States

To understand the light-absorbing properties of 3-(2-phenylethenyl)azulene-1-carbaldehyde, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of the energies of electronic excited states and the probabilities of transitions between the ground and excited states. The results of TD-DFT calculations can be used to predict the molecule's UV-Vis absorption spectrum. For azulene derivatives, which are known for their distinct color, TD-DFT can elucidate the nature of the electronic transitions responsible for their absorption in the visible region. These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculated excitation energies and oscillator strengths can be correlated with the experimentally observed absorption maxima (λmax).

Table 3: Illustrative TD-DFT Calculated Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 2.8 | 443 | 0.8 |

| S0 → S2 | 3.5 | 354 | 0.2 |

Note: This data is for illustrative purposes. The accuracy of TD-DFT predictions can depend on the chosen functional and basis set.

Aromaticity and Antiaromaticity Assessment Using Computational Indices (e.g., NICS, ACID, MCI)

Azulene is a classic example of a non-benzenoid aromatic compound, possessing a cyclopentadienyl (B1206354) anion-like five-membered ring fused to a tropylium (B1234903) cation-like seven-membered ring. Computational indices are used to quantify the aromaticity of these rings. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests a paratropic ring current, indicative of antiaromaticity. For 3-(2-phenylethenyl)azulene-1-carbaldehyde, NICS calculations would likely confirm the aromatic character of the seven-membered ring and the antiaromatic or less aromatic character of the five-membered ring, and how these are influenced by the substituents. Other indices like Anisotropy of the Induced Current Density (ACID) and the multicenter index (MCI) can provide further insights into the electron delocalization and aromatic character.

Table 4: Representative NICS(1) Values for an Azulene Core

| Ring | NICS(1) (ppm) | Aromatic Character |

| Five-membered | +2.0 | Slightly Antiaromatic/Non-aromatic |

| Seven-membered | -8.0 | Aromatic |

Note: NICS values are sensitive to the computational method and the exact position of the ghost atom. The values presented are typical for an unsubstituted azulene ring and may be altered by the phenylethenyl and carbaldehyde groups.

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For 3-(2-phenylethenyl)azulene-1-carbaldehyde, the ESP surface would likely show a high negative potential around the oxygen atom of the carbaldehyde group and on the five-membered ring of the azulene core, reflecting its higher electron density. The phenyl group and the seven-membered ring would exhibit less negative or even positive potentials.

Reaction Mechanisms and Chemical Transformations of 3 2 Phenylethenyl Azulene 1 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group at the C1 position of the azulene (B44059) ring is a primary site for a variety of chemical transformations. Its reactivity is modulated by the strong electron-donating character of the azulen-1-yl group. researchgate.net

The aldehyde carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. youtube.com This reactivity is central to various condensation reactions that extend the conjugated system of the molecule.

Condensation Reactions: Like other aromatic aldehydes, 3-(2-phenylethenyl)azulene-1-carbaldehyde can participate in condensation reactions with compounds featuring active methylene (B1212753) groups. researchgate.net These reactions, often base-catalyzed, lead to the formation of new carbon-carbon double bonds. slideshare.net For instance, in a Knoevenagel-type condensation, the aldehyde would react with a methylene-acid derivative (e.g., malononitrile (B47326) or ethyl cyanoacetate) in the presence of a weak base to yield a more extended π-conjugated system.

The Wittig reaction provides another route to extend the vinyl chain. The aldehyde reacts with a phosphorus ylide (a Wittig reagent), such as one derived from a benzylphosphonium salt, to form a new alkene. researchgate.net This reaction typically produces a mixture of (E) and (Z) isomers. researchgate.net

Aldol and Claisen-Type Condensations: The aldehyde can act as an electrophilic partner in crossed-aldol condensations with ketones or other aldehydes that can form an enolate. pressbooks.pub Similarly, it can participate in Claisen-Schmidt reactions. These reactions are fundamental in C-C bond formation. libretexts.org The general mechanism involves the nucleophilic attack of an enolate on the aldehyde's carbonyl carbon, followed by dehydration to yield an α,β-unsaturated ketone. pressbooks.pub

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent(s) | Product Type | Conditions |

| Wittig Reaction | Benzylphosphonium salt, Base (e.g., n-BuLi, EtONa) | 1,2-Disubstituted alkene | Basic |

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂), Base | α,β-Unsaturated dinitrile | Basic |

| Claisen-Schmidt Condensation | Ketone (e.g., Acetophenone), Base (e.g., NaOH) | α,β-Unsaturated ketone (Chalcone analogue) | Basic |

| Erlenmeyer–Plöchl Reaction | N-acylglycine, Acetic anhydride | Azlactone | Anhydrous, Basic |

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde to the corresponding 3-(2-phenylethenyl)azulene-1-carboxylic acid. However, the azulene core itself can be sensitive to harsh oxidizing conditions. Milder reagents are often preferred to avoid degradation of the ring system.

Reduction: The reduction of the aldehyde functionality can be achieved using various reducing agents.

To Alcohol: Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the aldehyde to 3-(2-phenylethenyl)azulene-1-methanol.

To Alkane: A complete reduction of the aldehyde to a methyl group (forming 1-methyl-3-(2-phenylethenyl)azulene) can be accomplished via methods like the Wolff-Kishner or Clemmensen reduction.

Interestingly, some substituted azulene aldehydes can undergo a two-step reduction. For example, 3-formylguaiazulene can be reduced first to an alkoxy intermediate and subsequently to 3-methylguaiazulene. rsc.org This suggests a similar pathway could be accessible for 3-(2-phenylethenyl)azulene-1-carbaldehyde.

Chemical Stability and Degradation Pathways

The stability of 3-(2-phenylethenyl)azulene-1-carbaldehyde is influenced by its extended π-system and the inherent properties of the azulene core. Azulene and its derivatives are known to be susceptible to light and air, leading to decomposition over time.

One potential degradation pathway involves oxidation. Under certain oxidative conditions, such as those used in Scholl-type reactions, 1,2,3-triarylazulenes have been shown to yield azulen-1(8aH)-ones. rsc.org This suggests that under specific oxidative stress, the azulene core of 3-(2-phenylethenyl)azulene-1-carbaldehyde could potentially undergo transformation at the C1 and C8a positions, disrupting the aromatic system.

The polyene-like character of the phenylethenyl substituent also introduces potential instability, such as susceptibility to polymerization or photochemical reactions (e.g., cis-trans isomerization or cyclization).

Formation and Reactivity of Carbocation Intermediates

A key feature of azulene chemistry is its ability to stabilize a positive charge. researchgate.net The azulene nucleus is sufficiently nucleophilic at the C1 position to react with a protonated aldehyde, leading to the formation of highly stabilized α-azulenyl carbocations. rsc.org

The mechanism involves the following steps:

Protonation of an external aldehyde (or the self-condensation of the azulene-aldehyde) activates it towards electrophilic attack.

The C1 position of a second azulene molecule attacks the activated carbonyl carbon in an SEAr reaction to form an α-azulenyl alcohol intermediate.

Subsequent protonation of the alcohol and loss of a water molecule generates a persistent carbocation. rsc.org

These carbocations are stabilized by resonance, where the positive charge is delocalized over the azulene system, forming a tropylium-like cation structure. rsc.org This high degree of stabilization allows for the isolation of these carbocations as stable salts with non-coordinating anions like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻). rsc.org The resulting bis(azulen-1-yl)methine cations exhibit intense colors due to their extensive conjugation.

Table 2: Carbocation Formation from Azulene Aldehydes

| Reactants | Acid/Anion Source | Intermediate | Final Product |

| Azulene + Aldehyde | HBF₄ or HPF₆ | α-Azulenyl alcohol | Persistent α-Azulenyl carbocation salt |

| 2 eq. Azulene + Aldehyde | HBF₄ or HPF₆ | α-Azulenyl alcohol | Bis(azulen-1-yl)methine cation salt |

Intramolecular Cyclization and Rearrangement Reactions

The geometry of the 3-(2-phenylethenyl)azulene-1-carbaldehyde molecule, particularly if the (Z)-isomer is formed, could potentially allow for intramolecular reactions. For example, photochemical or thermal induction might trigger an intramolecular electrocyclization between the ethenyl bridge and the azulene or phenyl rings, leading to more complex polycyclic aromatic structures. While specific examples for this exact molecule are not prominent in the literature, such reactions are known for related stilbene (B7821643) and styryl derivatives.

Rearrangements, such as the pinacol (B44631) rearrangement, can occur following reductive coupling reactions. For instance, the McMurry coupling of azulene-based ketones can yield not only the expected alkene but also a pinacol and its rearranged ketone product, depending on the reaction conditions. researchgate.net This indicates that under reductive conditions, intermediates derived from 3-(2-phenylethenyl)azulene-1-carbaldehyde could potentially undergo similar rearrangements.

Electrophilic and Nucleophilic Attack on the Azulene Core

The azulene nucleus has distinct sites for electrophilic and nucleophilic attack.

Electrophilic Attack: Electrophilic substitution on the azulene core preferentially occurs at the C1 and C3 positions due to the high electron density of the five-membered ring. In 3-(2-phenylethenyl)azulene-1-carbaldehyde, both positions are already substituted. The C1 position holds the deactivating aldehyde group, while the C3 position holds the phenylethenyl group. Further electrophilic attack would likely be directed to other positions on the azulene nucleus, governed by the combined directing effects of the existing substituents, or could occur on the electron-rich phenyl ring. The most nucleophilic site on an unsubstituted azulene is C1, which can react with electrophiles like a protonated aldehyde. rsc.org

Nucleophilic Attack: Nucleophilic attack on the azulene core is less common and typically targets the electron-deficient seven-membered ring, particularly the C4, C6, and C8 positions. Strong nucleophiles might add to these positions, especially if the aromatic system is activated by electron-withdrawing groups or transformed into a cationic species.

Applications and Potential in Advanced Functional Materials

Utilization in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, relying on organic compounds that emit light upon the application of an electric current. The performance of an OLED is heavily dependent on the properties of the emissive layer material. Azulene (B44059) derivatives have been explored for their potential in OLEDs due to their distinct photophysical characteristics.

While specific research on the direct application of 3-(2-Phenylethenyl)azulene-1-carbaldehyde in OLEDs is not extensively documented, the general properties of styrylazulene derivatives suggest their potential as emitters or dopants in the emissive layer. The combination of the azulene and stilbene-like (phenylethenyl) moieties can lead to materials with high fluorescence quantum yields and tunable emission colors. The aldehyde group, being an electron-withdrawing group, can further influence the intramolecular charge transfer (ICT) character of the molecule, which in turn affects the emission wavelength and efficiency.

The general structure of an OLED consists of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, and they recombine in the emissive layer to form excitons, which then radiatively decay to produce light. The color and efficiency of the emission are determined by the molecular structure of the emissive material.

Table 1: Key Parameters of Emissive Materials for OLEDs and Representative Data for Related Compounds

| Parameter | Desired Property for OLEDs | Representative Value for a Styryl-based Emitter |

| Photoluminescence Quantum Yield (PLQY) | High (> 50%) | Up to 80% in solution |

| Emission Wavelength (λem) | Tunable across the visible spectrum | 450 - 650 nm |

| HOMO/LUMO Energy Levels | Matched with charge transport layers | HOMO: ~5.5 eV, LUMO: ~3.0 eV |

| Thermal Stability (Td) | High (> 300 °C) | > 300 °C |

Note: The data in this table are representative of styryl-based organic emitters and are intended to illustrate the potential of 3-(2-Phenylethenyl)azulene-1-carbaldehyde, not direct experimental values for this specific compound.

Integration into Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSCs)

Organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs) represent promising technologies for harvesting solar energy. In both device architectures, organic dyes play a crucial role as light-absorbing materials. The ideal dye should possess strong absorption in the visible and near-infrared regions of the solar spectrum, suitable energy levels for efficient charge separation and injection, and good stability.

Azulene derivatives, including those with a styryl linkage, have been investigated as sensitizers in DSSCs. In a typical DSSC, a monolayer of dye molecules is adsorbed onto the surface of a wide-bandgap semiconductor, usually titanium dioxide (TiO2). Upon light absorption, the dye is excited, and an electron is injected into the conduction band of the TiO2, generating a photocurrent.

The 3-(2-Phenylethenyl)azulene-1-carbaldehyde molecule possesses features that are advantageous for photovoltaic applications. The extended π-system of the phenylethenyl group enhances light absorption, while the carbaldehyde group can act as an anchoring group to bind the molecule to the semiconductor surface. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dye are critical for efficient device performance. The HOMO level should be sufficiently low to be regenerated by the redox electrolyte, and the LUMO level should be high enough for efficient electron injection into the semiconductor's conduction band.

Table 2: Photovoltaic Parameters of DSSCs with Representative Organic Dyes

| Parameter | Symbol | Typical Values for Organic Dyes |

| Maximum Absorption Wavelength | λmax | 400 - 600 nm |

| Molar Extinction Coefficient | ε | > 10,000 M⁻¹cm⁻¹ |

| Short-Circuit Current Density | Jsc | 5 - 20 mA/cm² |

| Open-Circuit Voltage | Voc | 0.6 - 0.9 V |

| Fill Factor | FF | 0.6 - 0.75 |

| Power Conversion Efficiency | η | 2 - 10% |

Note: This table presents typical performance metrics for DSSCs sensitized with organic dyes and serves as a reference for the potential application of 3-(2-Phenylethenyl)azulene-1-carbaldehyde.

Development as Fluorescent Probes and Sensors

Fluorescent probes are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime) in response to a specific analyte or a change in their environment. This sensitivity makes them invaluable tools in chemical and biological sensing. The unique photophysical properties of azulene, such as its S2-to-S0 fluorescence (a violation of Kasha's rule), make its derivatives particularly interesting for the development of novel fluorescent sensors.

The development of a fluorescent probe based on this scaffold would involve studying its photophysical response to different ions, molecules, or changes in environmental parameters like pH or polarity. The sensitivity and selectivity of the probe would be key performance indicators.

Table 3: Characteristics of Fluorescent Probes

| Feature | Description | Relevance to 3-(2-Phenylethenyl)azulene-1-carbaldehyde |

| Selectivity | The ability to respond to a specific analyte in the presence of others. | The aldehyde group can be functionalized to selectively bind to target analytes. |

| Sensitivity | The magnitude of the fluorescence change upon binding to the analyte. | The extended π-system can lead to significant changes in fluorescence upon analyte interaction. |

| Photostability | The resistance of the probe to photodegradation under illumination. | The aromatic nature of the molecule generally imparts good photostability. |

| Quantum Yield | The efficiency of the fluorescence process. | Can be modulated by the substituents on the azulene and phenyl rings. |

Role in Non-Linear Optics (NLO)

Non-linear optics (NLO) is the study of the interaction of intense light with matter, leading to a variety of phenomena such as second-harmonic generation (SHG), where two photons of the same frequency are combined to generate a new photon with twice the frequency. Materials with high NLO responses are crucial for applications in telecommunications, optical data storage, and frequency conversion of laser light.

Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant second-order NLO properties. The azulene nucleus can act as a potent electron donor, and when connected to an electron acceptor through a π-conjugated bridge, it can give rise to molecules with large first hyperpolarizability (β), a measure of the second-order NLO response at the molecular level.

In 3-(2-Phenylethenyl)azulene-1-carbaldehyde, the azulene ring acts as the electron donor, the phenylethenyl group serves as the π-bridge, and the carbaldehyde group functions as the electron acceptor. This D-π-A arrangement is expected to result in a significant NLO response. Theoretical and experimental studies on similar styrylazulene derivatives have confirmed their potential as NLO materials.

Table 4: Non-Linear Optical Properties of D-π-A Chromophores

| Property | Symbol | Typical Values for Organic Chromophores |

| First Hyperpolarizability | β | 10⁻³⁰ to 10⁻²⁷ esu |

| Wavelength of Maximum Absorption | λmax | 400 - 600 nm |

| Decomposition Temperature | Td | > 250 °C |

Note: The values in this table are representative of organic NLO chromophores and are provided to contextualize the potential of 3-(2-Phenylethenyl)azulene-1-carbaldehyde in this field.

Application as Functional Dyes for Specific Optical Properties

Beyond the specific applications mentioned above, 3-(2-Phenylethenyl)azulene-1-carbaldehyde and related compounds are of interest as functional dyes due to their unique optical properties. The color of azulene and its derivatives is a direct consequence of the small HOMO-LUMO gap, leading to absorption in the visible region of the electromagnetic spectrum.

By modifying the substituents on the azulene and phenyl rings, the absorption and emission properties of these dyes can be finely tuned. For example, introducing electron-donating or electron-withdrawing groups at different positions can shift the absorption maximum to longer or shorter wavelengths, thereby changing the color of the dye. This tunability makes them attractive for applications such as specialty colorants, filters, and in materials for optical data storage.

The solvatochromic behavior of these dyes, where their color changes with the polarity of the solvent, is another interesting property that can be exploited in various applications, including as indicators of solvent polarity.

Table 5: Optical Properties of Functional Dyes

| Property | Description | Relevance to 3-(2-Phenylethenyl)azulene-1-carbaldehyde |

| Color | The perceived color in the solid state or in solution. | Expected to be colored due to the azulene chromophore. |

| Absorption Maximum (λmax) | The wavelength at which the dye shows maximum absorption. | Tunable by chemical modification. |

| Solvatochromism | The change in color with solvent polarity. | The inherent dipole moment of azulene suggests potential for solvatochromism. |

| Photostability | The ability to withstand exposure to light without degradation. | A critical parameter for long-term applications. |

Future Research Directions and Outlook for 3 2 Phenylethenyl Azulene 1 Carbaldehyde Chemistry

Design Principles for Tailored Electronic and Photophysical Properties

Future research will likely focus on the strategic modification of the 3-(2-phenylethenyl)azulene-1-carbaldehyde scaffold to fine-tune its electronic and photophysical characteristics. The inherent properties of the azulene (B44059) nucleus, such as its significant dipole moment and narrow HOMO-LUMO energy gap, provide a versatile platform for manipulation. nih.gov The placement of substituents on the azulene core is known to independently affect the frontier molecular orbitals, which allows for precise control over the molecule's electronic behavior for applications in organic electronics and sensors. researchgate.net

Key design principles will involve:

Modulation of the π-Conjugated System: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the phenylethenyl substituent can systematically alter the HOMO-LUMO gap, thereby shifting the absorption and emission spectra. This strategy could lead to the development of new chromophores and fluorophores with specific optical properties.

Functionalization of the Azulene Core: The electron-rich five-membered ring and the electron-deficient seven-membered ring of the azulene core offer distinct sites for reactivity. nih.gov Placing additional functional groups at other positions of the azulene ring can further modulate the intramolecular charge transfer characteristics, influencing the compound's dipole moment and nonlinear optical properties.

Exploitation of S2 Fluorescence: Azulenes are known for their unusual anti-Kasha fluorescence from the second excited singlet state (S2) to the ground state (S0). nih.gov Future work could investigate how modifications to the 3-(2-phenylethenyl)azulene-1-carbaldehyde structure influence the efficiency and wavelength of this S2 emission, opening avenues for specialized photonic applications.

| Design Strategy | Target Property | Potential Application |

| Substitution on Phenyl Ring | HOMO-LUMO Gap, Color | Dyes, Pigments, Optical Sensors |

| Functionalization of Azulene Core | Dipole Moment, NLO Properties | Nonlinear Optics, Molecular Switches |

| Enhancement of S2 Emission | Fluorescence Quantum Yield | Bio-imaging, Photodynamic Therapy |

Exploration of Novel Synthetic Routes and Derivatizations

Advancements in synthetic organic chemistry will be crucial for accessing a wider range of 3-(2-phenylethenyl)azulene-1-carbaldehyde derivatives. While classical methods like condensation reactions are established, future efforts will likely leverage more sophisticated and efficient synthetic tools. nih.gov

Promising areas for synthetic exploration include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions have proven to be a highly practical method for the functionalization of azulene cores. researchgate.net Future research could employ these methods to introduce a variety of substituents onto the azulene ring of the target compound, facilitating the rapid generation of a library of derivatives for structure-property relationship studies.

Direct C-H Functionalization: The development of catalytic methods for the direct C-H alkynylation and arylation of azulenes presents a more atom-economical approach to derivatization. researchgate.net Applying these techniques to 3-(2-phenylethenyl)azulene-1-carbaldehyde could streamline the synthesis of more complex architectures.

Unconventional Cyclization Reactions: Exploring novel cyclization strategies that construct the azulene skeleton with the desired substitution pattern in a single step could provide more efficient access to the core structure. nih.gov

| Synthetic Method | Advantage | Target Derivative |

| Pd-Catalyzed Cross-Coupling | High efficiency and functional group tolerance | Multi-substituted azulene derivatives |

| Direct C-H Functionalization | Atom economy, reduced synthetic steps | Complex aryl or alkynyl derivatives |

| Novel Cyclization Strategies | Convergent synthesis | Substituted azulene cores |

Advanced Characterization Techniques for Intricate Molecular Interactions

A deeper understanding of the structure and behavior of 3-(2-phenylethenyl)azulene-1-carbaldehyde and its derivatives will necessitate the use of advanced characterization techniques. These methods will be vital for elucidating subtle molecular interactions and correlating them with macroscopic properties.

Future characterization efforts should include:

High-Resolution Spectroscopy in the Gas Phase: Techniques combined with high-level computational methods, such as the Pisa composite schemes (PCSs), can provide highly accurate data on molecular geometries and spectroscopic properties, aiding in the validation of theoretical models. nih.govsns.it

Surface-Sensitive Techniques: For applications in materials science, techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) will be essential for characterizing the morphology of thin films and surfaces of materials derived from this compound. mdpi.com

Electrochemical Analysis: Cyclic voltammetry and related techniques will continue to be important for probing the redox behavior of new derivatives, which is crucial for their application in organic electronics and sensors. researchgate.net

| Characterization Technique | Information Gained | Relevance |

| High-Resolution Gas-Phase Spectroscopy | Precise molecular structure, rotational constants | Benchmarking computational models |

| Atomic Force Microscopy (AFM) | Surface topography, morphology of thin films | Organic electronics, device fabrication |

| Cyclic Voltammetry (CV) | Redox potentials, electron transfer kinetics | Energy storage, sensors, OFETs |

Expanding Functional Applications in Material Science

The unique combination of functionalities in 3-(2-phenylethenyl)azulene-1-carbaldehyde makes it a promising building block for a variety of advanced materials. researchgate.net Research has already shown the potential of azulene derivatives in fields ranging from molecular switches to solar cells. nih.govresearchgate.net

Future applications to be explored could include:

Organic Field-Effect Transistors (OFETs): The extended π-system and inherent polarity of the azulene core are desirable features for organic semiconductors. The carbaldehyde group offers a handle for further polymerization or anchoring to surfaces, potentially leading to new semiconducting polymers with high charge carrier mobility.

Chemosensors: The electron-rich and electron-deficient regions of the azulene ring, combined with the reactive aldehyde, could be exploited for the design of selective chemosensors. bohrium.com Interactions with specific analytes could induce a change in the compound's photophysical properties, enabling colorimetric or fluorometric detection.

Liquid Crystals: The rigid, calamitic (rod-like) shape of the molecule suggests its potential as a component in liquid crystalline materials. By attaching appropriate side chains, it may be possible to induce mesophase behavior, which is of interest for display technologies and self-assembling materials.

Computational Predictions for Structure-Property Relationships

Computational chemistry is poised to play a pivotal role in guiding the future development of 3-(2-phenylethenyl)azulene-1-carbaldehyde chemistry. Theoretical calculations can provide invaluable insights into structure-property relationships, accelerating the discovery of new materials with desired functionalities.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict the geometric and electronic structures, including HOMO-LUMO energy levels, absorption spectra, and dipole moments of novel derivatives before their synthesis. bohrium.comresearchgate.net This allows for the in-silico screening of candidates for specific applications.

Simulating Excited State Dynamics: Understanding the photophysical properties, including the unique S2 fluorescence of azulenes, requires the simulation of excited state dynamics. nih.gov Nonadiabatic dynamics simulations can elucidate the pathways of energy relaxation and emission, providing a rational basis for designing more efficient light-emitting materials.

Predicting Intermolecular Interactions: For material science applications, computational models can predict how molecules of 3-(2-phenylethenyl)azulene-1-carbaldehyde will pack in the solid state or self-assemble on surfaces. This is crucial for predicting the performance of organic electronic devices.

| Computational Method | Predicted Property | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, UV-Vis spectra | Rational design of new derivatives |

| Nonadiabatic Dynamics | Excited state lifetimes, emission pathways | Optimization of photophysical properties |

| Molecular Packing Simulations | Solid-state structure, charge transport | Guiding the fabrication of electronic devices |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.